Chroman-8-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

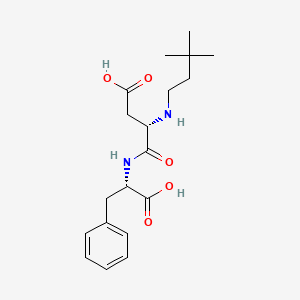

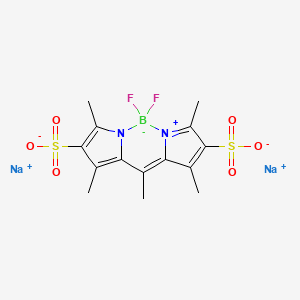

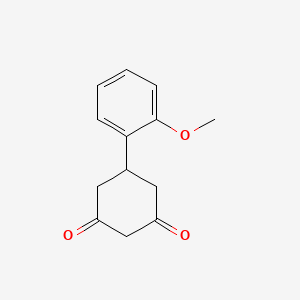

Chroman-8-carbonyl chloride, also known as 3,4-dihydro-2h-1-benzopyran-8-carbonyl chloride or chromane-8-carbonyl chloride, is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

Stereoselective synthesis of chromane derivatives has been achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . A convergent three-step method provides 2-substituted chromans via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .Molecular Structure Analysis

The molecular formula of Chroman-8-carbonyl chloride is C10H9ClO2. The molecular weight is 196.63 g/mol.Chemical Reactions Analysis

Chroman derivatives have been synthesized via a domino reaction catalyzed by modularly designed organocatalysts . Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction has also been reported .Scientific Research Applications

Anti-Inflammatory Agents

Chroman derivatives, including Chroman-8-carbonyl chloride, have been used in the development of potent anti-inflammatory agents . These compounds have been designed, synthesized, and fully characterized for their anti-inflammatory activities through inhibition of the TNF-α-induced ICAM-1 expression on human endothelial cells . The structure–activity relationship established indicates that the chain length of the amide moiety, branching of the side chain, and the presence of the substituents on the phenyl ring have significant effects on their inhibitory activities .

Aromatase Inhibitors

Chroman-8-carbonyl chloride can be used in the synthesis of coumarin derivatives, which have been developed as aromatase inhibitors . Aromatase is an enzyme that plays a critical role in the biosynthesis of estrogen from androgens . Inhibiting this enzyme could result in a considerable reduction in estrogen, making it a significant target for the effective treatment of estrogen-dependent breast cancer .

Anti-Breast Cancer Compounds

Coumarin, a bicyclic oxygen-bearing heterocyclic scaffold formed by fusion of benzene with the pyrone ring, provides a privileged scaffold for medicinal chemists . Many coumarin derivatives, including those synthesized from Chroman-8-carbonyl chloride, have been developed and evaluated to target a variety of therapeutic domains, thereby making it an attractive template for designing novel anti-breast cancer compounds .

Research and Development

Chroman-8-carbonyl chloride is used in research and development laboratories for the synthesis of various chemical compounds . Its unique chemical properties make it a valuable reagent in the development of new materials and pharmaceuticals .

Mechanism of Action

Target of Action

Chroman-8-carbonyl chloride, like other chromone derivatives, is known to interact with a variety of targets. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . .

Mode of Action

Chromone derivatives are known to exhibit a spectrum of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer effects . The interaction of chromone derivatives with their targets often involves hydrogen bonding and π-π interactions .

Biochemical Pathways

Chromone derivatives have been shown to inhibit the tnf-α-induced icam-1 expression on human endothelial cells, suggesting a role in inflammatory pathways .

Pharmacokinetics

Some chromone derivatives have been reported to exhibit good pharmacokinetic properties such as oral bioavailability .

Result of Action

Chromone derivatives are known to exhibit a range of effects, including antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and hiv inhibitory potential . They have also shown promising anticancer and antiviral potential .

Action Environment

Safety data sheets indicate that it reacts violently with water and liberates toxic gas .

Safety and Hazards

properties

IUPAC Name |

3,4-dihydro-2H-chromene-8-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYLUAYKWAEQDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C(=O)Cl)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573162 |

Source

|

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-8-carbonyl chloride | |

CAS RN |

1034566-09-0 |

Source

|

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)

![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)

![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)